2-chloro-4-fluoro-6-methylbenzonitrile
Description
Properties
CAS No. |
1805520-76-6 |
|---|---|
Molecular Formula |
C8H5ClFN |
Molecular Weight |
169.6 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 4 Fluoro 6 Methylbenzonitrile
Established Reaction Pathways for the Preparation of 2-Chloro-4-fluoro-6-methylbenzonitrile
The traditional synthesis of this compound often involves a multi-step process beginning with the strategic construction of a substituted benzene (B151609) ring, followed by the introduction of the essential functional groups.
Precursor Synthesis and Regioselective Halogenation Strategies
The synthesis typically commences with a suitably substituted toluene (B28343) or benzoic acid derivative. For instance, a common precursor is 2-chloro-4-fluorotoluene. One method to produce this precursor involves the diazotization of 2-chloro-4-aminotoluene in anhydrous hydrogen fluoride, followed by pyrolysis. google.com This process, known as the Balz-Schiemann reaction, is a classic method for introducing fluorine into an aromatic ring.
Another approach starts from m-fluorotoluene, which undergoes a Friedel-Crafts acylation reaction. This reaction, catalyzed by a Lewis acid like anhydrous aluminum trichloride, introduces an acyl group, which can then be further manipulated. google.com
Regioselectivity, the control of where the substituents are placed on the aromatic ring, is a critical aspect of these syntheses. The directing effects of the existing functional groups on the benzene ring guide the position of incoming groups. For example, in the halogenation of substituted benzenes, the interplay of electronic and steric effects of the substituents dictates the position of the new halogen atom.
Introduction of the Nitrile Moiety: Synthetic Approaches
Once the appropriately substituted aromatic precursor is obtained, the next crucial step is the introduction of the nitrile (-CN) group. A widely used method is the cyanation of an aryl halide. For example, 4-bromo-3-fluorotoluene (B33196) can be converted to 2-fluoro-4-methylbenzonitrile (B33328) through a palladium-catalyzed reaction with zinc cyanide (Zn(CN)₂). This reaction is a type of cross-coupling reaction.
Another established method is the Sandmeyer reaction, where a primary aromatic amine is converted to a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the aryl nitrile. While effective, this method often involves the use of highly toxic cyanide salts.
Advanced Synthetic Approaches and Catalytic Methods
Modern synthetic chemistry has focused on developing more efficient, selective, and safer methods for the synthesis of aryl nitriles, including this compound.
Directed Ortho Metalation (DoM) Strategies for Benzonitrile (B105546) Functionalization
Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orguwindsor.cabaranlab.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.cabaranlab.orgnih.gov The resulting aryllithium species can then react with an electrophile to introduce a new substituent with high regioselectivity. wikipedia.org
For benzonitrile synthesis, the nitrile group itself can act as a directing group, although it is not as strong as others. uwindsor.ca More commonly, other directing groups such as amides or carbamates are used to direct the lithiation, and the nitrile group is introduced later in the synthetic sequence. nih.gov The choice of the organolithium reagent (e.g., n-butyllithium, sec-butyllithium) and reaction conditions are crucial for the success of DoM reactions. uwindsor.cabaranlab.org
Transition Metal-Catalyzed Coupling Reactions for Aryl Nitrile Construction
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of aryl nitriles. google.com These methods offer high efficiency and functional group tolerance. Palladium and nickel-based catalysts are commonly employed for the cyanation of aryl halides and triflates. mdpi.comnih.govorganic-chemistry.org
A significant advancement in this area is the use of less toxic cyanide sources. Instead of traditional reagents like KCN or NaCN, modern methods utilize alternatives such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]). organic-chemistry.orgacs.orggoogle.com Nickel-catalyzed cyanation of aryl halides using K₄[Fe(CN)₆] has been shown to be a practical and scalable method. acs.org These reactions often require a specific ligand to facilitate the catalytic cycle and a base. google.com
Recent research has also explored the use of acetonitrile (B52724) as a non-toxic and readily available cyano source in nickel-catalyzed reactions. nih.gov Another innovative approach involves the visible-light-promoted nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as the cyanating agent. organic-chemistry.org
Process Optimization and Scalability in the Synthesis of this compound
For the industrial production of this compound, process optimization and scalability are of paramount importance. Research in this area focuses on improving yields, reducing reaction times, minimizing waste, and ensuring the safety and cost-effectiveness of the synthesis.
Key areas of optimization include:
Catalyst Loading: Minimizing the amount of expensive transition metal catalysts without compromising reaction efficiency is a major goal. acs.orgorganic-chemistry.org
Solvent Selection: Choosing environmentally benign and easily recyclable solvents is crucial for green chemistry.
Reaction Conditions: Optimizing temperature, pressure, and reaction time can lead to significant improvements in yield and purity.
Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization over chromatographic separation, is essential for large-scale production.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Fluoro 6 Methylbenzonitrile
Vibrational Spectroscopy for Molecular Mode Assignment and Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopic Investigations
The FT-IR spectrum of 2-chloro-4-fluoro-6-methylbenzonitrile, typically recorded in the 400-4000 cm⁻¹ range, reveals characteristic absorption bands corresponding to the various functional groups and vibrational modes within the molecule. researchgate.netresearchgate.net For related benzonitrile (B105546) compounds, the nitrile (C≡N) stretching vibration is a prominent feature. researchgate.netijtsrd.com In many benzonitrile derivatives, this C≡N stretching mode appears as a strong band and can be influenced by conjugation with the phenyl ring. researchgate.net The presence of substituents like chlorine, fluorine, and a methyl group on the benzene (B151609) ring also gives rise to distinct vibrational frequencies. For instance, C-Cl stretching vibrations in chlorine-containing organic compounds are well-documented. researchgate.net The various modes of the benzene ring, including stretching and bending vibrations, are also observed and can be coupled with the vibrations of the substituent groups. researchgate.net
Table 1: Selected FT-IR Vibrational Assignments for Benzonitrile Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| C≡N Stretching | 2220 - 2240 | researchgate.net |
| C-H Stretching (Aromatic) | 3000 - 3100 | researchgate.net |
| C-H Stretching (Methyl) | 2850 - 3000 | researchgate.net |
| C-Cl Stretching | 600 - 800 | researchgate.net |
| C-F Stretching | 1000 - 1400 | - |
| Ring C-C Stretching | 1400 - 1600 | researchgate.net |
| C-CN Deformation | 370 - 640 | researchgate.net |
Note: The exact wavenumbers for this compound may vary and are best determined by direct experimental measurement.
Fourier Transform Raman (FT-Raman) Spectroscopic Analysis
Complementing the FT-IR data, the FT-Raman spectrum, typically recorded in the 50-4000 cm⁻¹ range, provides information on the polarizability of the molecule's bonds. researchgate.netresearchgate.net For similar molecules, the FT-Raman and FT-IR spectra are often analyzed together to obtain a more complete vibrational assignment. researchgate.netijtsrd.comresearchgate.net The C≡N stretching vibration is also observable in the FT-Raman spectrum. researchgate.net The symmetric vibrations of the benzene ring often produce strong signals in Raman spectroscopy. Analysis of both FT-IR and FT-Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the fundamental vibrational modes. ijtsrd.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound provides information about the hydrogen atoms in the molecule. The aromatic protons and the methyl group protons will resonate at distinct chemical shifts. For a related compound, 2-chloro-4-fluorotoluene, the methyl protons appear as a singlet, while the aromatic protons show complex splitting patterns due to coupling with each other and with the fluorine atom. chemicalbook.com In this compound, the two aromatic protons would be expected to show splitting due to both proton-proton and proton-fluorine coupling. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrile groups, and the electron-donating effect of the methyl group.
Table 2: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) | Reference |
|---|---|---|---|---|
| CH₃ | ~2.3 | s | - | chemicalbook.com |
| Ar-H | ~7.0-7.5 | m | J(H,H), J(H,F) | chemicalbook.comchemicalbook.com |
Note: 's' denotes a singlet and 'm' denotes a multiplet. Predicted values are based on analogous compounds and general NMR principles.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum will show distinct signals for the methyl carbon, the nitrile carbon, and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF). The carbons adjacent to the chloro, fluoro, and nitrile groups will also exhibit shifts based on the electronic effects of these substituents. For instance, in related fluorinated and chlorinated aromatic compounds, the carbon atoms directly bonded to these halogens show characteristic chemical shifts. nih.govchemicalbook.com The nitrile carbon typically appears in the range of 110-125 ppm. chemicalbook.com
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Predicted Chemical Shift Range (ppm) | Reference |
|---|---|---|
| CH₃ | ~20 | nih.gov |
| C-CN | ~105-115 | chemicalbook.com |
| C≡N | ~115-120 | chemicalbook.com |
| C-Cl | ~130-140 | chemicalbook.com |
| C-F | ~160-170 (with large ¹JCF) | rsc.org |
| Other Ar-C | ~115-140 | chemicalbook.comnih.gov |
Note: These are approximate ranges based on data for similar structures.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies
¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. azom.comnih.govnih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom is influenced by the other substituents on the aromatic ring. azom.com The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. The wide chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and characterizing fluorinated organic molecules. azom.comucsb.edu The chemical shift for a fluorine atom on a benzene ring can vary significantly depending on the other substituents present. rsc.orgucsb.edu
X-ray Crystallography for Solid-State Molecular Geometry and Packing
As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its crystal system, space group, unit cell dimensions, and intermolecular packing in the solid state are not available.
Typically, X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the arrangement of molecules in the crystal lattice, offering insights into intermolecular interactions such as halogen bonding, π-π stacking, and other non-covalent forces that govern the solid-state properties of the compound.
While theoretical calculations can predict the geometry of the molecule, experimental determination through X-ray crystallography remains the definitive method for solid-state structural elucidation.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation
High-resolution mass spectrometry (HRMS) is a critical analytical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the monoisotopic mass has been calculated to be 169.00946 Da. uni.lu
HRMS analysis can distinguish between compounds with the same nominal mass but different elemental compositions. The high precision of the mass measurement allows for the confident assignment of the molecular formula C₈H₅ClFN.
In addition to the molecular ion, mass spectrometry can provide information on the molecule's fragmentation patterns and the collision cross section (CCS) of different adducts. The CCS is a measure of an ion's size and shape in the gas phase. Predicted CCS values for various adducts of this compound offer further structural characterization. uni.lu
Below is a table of predicted collision cross section values for different adducts of this compound, calculated using CCSbase. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 170.01674 | 128.1 |
| [M+Na]⁺ | 191.99868 | 141.4 |
| [M-H]⁻ | 168.00218 | 131.0 |
| [M+NH₄]⁺ | 187.04328 | 148.1 |
| [M+K]⁺ | 207.97262 | 136.5 |
| [M+H-H₂O]⁺ | 152.00672 | 117.0 |
| [M+HCOO]⁻ | 214.00766 | 144.4 |
| [M+CH₃COO]⁻ | 228.02331 | 191.9 |
| [M+Na-2H]⁻ | 189.98413 | 133.7 |
| [M]⁺ | 169.00891 | 124.5 |
| [M]⁻ | 169.01001 | 124.5 |
Computational and Theoretical Investigations of 2 Chloro 4 Fluoro 6 Methylbenzonitrile
Mechanistic Insights into Reaction Pathways through Transition State Modeling
Theoretical investigations of chemical reactions typically involve mapping the potential energy surface to identify reactants, products, intermediates, and the transition states that connect them. For a substituted benzonitrile (B105546) like 2-chloro-4-fluoro-6-methylbenzonitrile, a key reaction pathway of interest would be nucleophilic aromatic substitution (SNAr). In a hypothetical transition state modeling study of an SNAr reaction for this molecule, researchers would typically calculate the following:
Activation Energy (ΔG‡): The energy barrier that must be overcome for the reaction to proceed. This is a critical factor in determining the reaction rate.
Transition State Geometry: The specific arrangement of atoms at the highest point of the energy barrier. This provides insight into the bonding and structure of the activated complex.
Reaction Coordinate: The pathway of minimum energy that connects reactants to products through the transition state.
Such studies on analogous, but different, substituted aromatic compounds have been conducted. For example, computational analyses of other halogenated benzonitriles or nitro-substituted aromatics have provided valuable insights into how substituents influence reaction rates and regioselectivity. mdpi.comnih.gov These studies often reveal whether a reaction proceeds through a concerted mechanism (a single transition state) or a stepwise mechanism involving a Meisenheimer intermediate. nih.govmasterorganicchemistry.com
However, without specific research on this compound, any discussion of its reaction mechanisms from a transition state modeling perspective would be speculative. The precise influence of the combination of chloro, fluoro, and methyl groups at the 2, 4, and 6 positions on the activation barriers and transition state structures for reactions such as nucleophilic substitution remains a subject for future computational investigation.
The following tables are representative of the types of data that would be generated from such a computational study, but are presented here as a template, as specific values for this compound are not available in the literature.
Table 1: Hypothetical Transition State Data for a Nucleophilic Aromatic Substitution Reaction
| Reaction Parameter | Hypothetical Value |
|---|---|
| Activation Energy (ΔG‡) | Data not available |
| Key Bond Length (C-Nucleophile) | Data not available |
| Key Bond Length (C-Leaving Group) | Data not available |
| Imaginary Frequency | Data not available |
Reactivity and Transformative Chemistry of 2 Chloro 4 Fluoro 6 Methylbenzonitrile
Functional Group Interconversions of the Nitrile Moiety
The nitrile group in 2-chloro-4-fluoro-6-methylbenzonitrile is a versatile functional handle that can be converted into other important chemical moieties, such as amines and carboxylic acids.
The nitrile group can be readily reduced to a primary amine (a benzylamine (B48309) derivative). This transformation is a fundamental process in organic synthesis, providing access to a key functional group. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst). The resulting (2-chloro-4-fluoro-6-methylphenyl)methanamine retains the substitution pattern of the aromatic ring, offering a building block for further synthetic elaboration.
The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an intermediate amide. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong aqueous acid like sulfuric acid or hydrochloric acid. This process first forms an amide, which is then further hydrolyzed to the corresponding carboxylic acid, 2-chloro-4-fluoro-6-methylbenzoic acid. Similarly, base-catalyzed hydrolysis, often using a strong base like sodium hydroxide, will initially form the carboxylate salt, which upon acidic workup yields the carboxylic acid. The harsh conditions required for hydrolysis can sometimes lead to side reactions, but this remains a standard method for converting nitriles to carboxylic acids.
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net For aryl halides, the general reactivity trend for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl >> C-F. This indicates that the carbon-chlorine bond is significantly more reactive than the carbon-fluorine bond in these types of transformations.
Therefore, in palladium-catalyzed reactions such as the Suzuki, Heck, or Buchwald-Hartwig couplings, this compound is expected to react selectively at the C-2 position, where the chlorine atom is located. researchgate.net This regioselectivity is complementary to that observed in SNAr reactions, where the C-F bond is more labile. This differential reactivity allows for a stepwise functionalization of the molecule. For instance, a Suzuki coupling could be performed to introduce a new aryl or alkyl group at the C-2 position, leaving the C-4 fluorine atom intact for a subsequent SNAr reaction. The development of specialized ligands and palladium precatalysts has greatly expanded the scope of coupling reactions involving less reactive aryl chlorides. researchgate.net
Electrophilic Aromatic Substitution (EAS) Considerations and Site Selectivity
The benzene (B151609) ring in this compound possesses two unsubstituted carbon atoms at positions 3 and 5, which are the potential sites for electrophilic attack. The directing effects of the existing substituents determine the favorability of substitution at these positions.
Analysis of Substituent Effects:
Methyl Group (-CH₃): As an alkyl group, the methyl group is an activating substituent that donates electron density to the benzene ring primarily through an inductive effect and hyperconjugation. libretexts.org This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Activating groups are ortho- and para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. pressbooks.pub In this molecule, the methyl group at C-6 directs towards its ortho position (C-5) and its para position (C-3).
Halogen Groups (-F and -Cl): Fluorine and chlorine are halogens, which exhibit a dual electronic effect. They are inductively electron-withdrawing due to their high electronegativity, which deactivates the ring towards EAS, making it less reactive than benzene. libretexts.orglibretexts.org However, they also possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during ortho and para attack. pressbooks.pub This resonance effect makes halogens ortho- and para-directors, despite their deactivating nature. pressbooks.publibretexts.org
The chloro group at C-2 directs towards its para position (C-5).
The fluoro group at C-4 directs towards its ortho positions (C-3 and C-5).
Cyano Group (-CN): The cyano group is a strongly deactivating group due to both its inductive electron-withdrawing effect and its resonance effect, which pull electron density away from the aromatic ring. youtube.com This significantly reduces the ring's nucleophilicity. Deactivating groups of this nature are meta-directors. youtube.comyoutube.com The cyano group at C-1 therefore directs incoming electrophiles to its meta positions (C-3 and C-5).
Consolidated Site Selectivity:
When multiple substituents are present on a benzene ring, the regiochemical outcome of an EAS reaction is generally controlled by the most powerful activating group. wou.edumasterorganicchemistry.com In the case of this compound, the methyl group is the only activating substituent, while the chloro, fluoro, and cyano groups are all deactivating. Consequently, the directing effect of the methyl group is expected to be the dominant factor in determining the position of substitution.
The final regioselectivity between the C-3 and C-5 positions will be determined by a subtle balance of electronic and steric factors.
Electronic Factors: The activating effect of the methyl group stabilizes the transition states for attack at both C-3 and C-5.
Steric Factors: The C-5 position is situated between the methyl group and the fluoro group. The C-3 position is located between the chloro group and the fluoro group. Steric hindrance can play a crucial role, often disfavoring substitution at a position flanked by two other substituents. wou.edumasterorganicchemistry.com In this case, both available positions are sterically encumbered. The relative steric bulk of the adjacent groups (CH₃ vs. Cl) may influence the final product ratio.
Without specific experimental data, it is challenging to definitively predict the major product. However, based on the directing effects, electrophilic substitution will exclusively yield a mixture of 3-substituted and 5-substituted derivatives.
Hypothetical Electrophilic Aromatic Substitution Reactions:
The following table outlines the predicted outcomes for common EAS reactions on this compound, based on the theoretical analysis of substituent effects.
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-Chloro-4-fluoro-6-methyl-3-nitrobenzonitrile and 2-Chloro-4-fluoro-6-methyl-5-nitrobenzonitrile |
| Halogenation | Br₂, FeBr₃ | 3-Bromo-2-chloro-4-fluoro-6-methylbenzonitrile and 5-Bromo-2-chloro-4-fluoro-6-methylbenzonitrile |
| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-4-fluoro-6-methyl-3-sulfonic acid benzonitrile (B105546) and 2-Chloro-4-fluoro-6-methyl-5-sulfonic acid benzonitrile |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to proceed due to the strongly deactivated ring. |
The Synthetic Versatility of this compound: An Overview of Its Applications
The compound this compound is a substituted aromatic nitrile that holds potential as a versatile intermediate in various fields of chemical synthesis. Its unique arrangement of chloro, fluoro, methyl, and nitrile functional groups on a benzene ring allows for a range of chemical transformations, making it a valuable building block for more complex molecules. This article explores its role as a precursor in the synthesis of advanced organic scaffolds, its application in materials science, and its utility as an intermediate in the production of agrochemicals and specialty chemicals.
Future Research Directions and Unexplored Avenues for 2 Chloro 4 Fluoro 6 Methylbenzonitrile
Exploration of Novel Catalytic Systems for Enhanced Functionalization
The functionalization of 2-chloro-4-fluoro-6-methylbenzonitrile is a key area for future research, with a focus on developing more efficient and selective catalytic systems. The presence of both chloro and fluoro substituents offers opportunities for differential reactivity, which can be exploited through careful catalyst design.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to this compound warrants further investigation. orientjchem.org While palladium complexes with phosphine (B1218219) ligands are well-established, the exploration of N-heterocyclic carbene (NHC) ligands could offer enhanced stability and activity. orientjchem.org Furthermore, palladium and copper co-catalyzed reactions have shown promise in the chloro-arylation of related compounds, suggesting a potential avenue for the difunctionalization of this benzonitrile (B105546) derivative. nih.gov
Nickel catalysis presents another promising frontier. Nickel catalysts are known to be effective in the cross-coupling of aryl halides, including challenging C-F bond activation. nih.govrsc.orgbeilstein-journals.org Research into nickel-catalyzed cross-electrophile coupling of this compound with various alkyl bromides could lead to the synthesis of novel alkylated pyridine (B92270) derivatives. nih.gov Additionally, nickel-catalyzed Stille cross-coupling of related C-O electrophiles has been demonstrated, and exploring similar transformations with this benzonitrile could expand its synthetic utility. montana.edu The development of nickel-based systems capable of selectively activating the C-Cl or C-F bond would be a significant advancement. nih.gov
| Catalyst System | Potential Reaction Type | Key Advantages |
| Palladium/NHC | Cross-coupling | Enhanced stability and activity |
| Palladium/Copper | Chloro-arylation | Difunctionalization potential |
| Nickel | Cross-electrophile coupling | C-F bond activation, synthesis of novel derivatives |
| Nickel | Stille cross-coupling | Expanded synthetic utility |
Integration of Flow Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly influencing synthetic strategies. Flow chemistry, with its inherent advantages of enhanced heat and mass transfer, improved safety, and potential for automation, offers a sustainable alternative to traditional batch processes. nih.gov The application of flow chemistry to the synthesis and functionalization of this compound could lead to more efficient, safer, and scalable processes. nih.govresearchgate.net
Continuous flow systems can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. nih.gov For instance, the synthesis of benzotriazin-4(3H)-ones, which can involve diazotization steps, has been successfully performed in a continuous flow reactor, highlighting the potential for safer handling of reactive intermediates. nih.gov Similarly, flow chemistry has been employed for the synthesis of various active pharmaceutical ingredients (APIs), demonstrating its industrial relevance. nih.gov The development of a continuous flow process for the synthesis of this compound itself, or for its subsequent transformations, would be a significant step towards more sustainable chemical manufacturing. nih.govbeilstein-journals.org
Advanced Machine Learning and AI Applications in Reaction Prediction and Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic routes. mdpi.comresearchgate.netyoutube.comyoutube.comyoutube.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that may not be apparent to human chemists. neurips.ccarocjournal.comnips.cc
For this compound, ML models could be trained to predict the regioselectivity of its functionalization under various catalytic conditions. nih.govnih.govmit.edupitt.edu By inputting the structure of the benzonitrile and potential reactants, these models could forecast the most likely products, thereby guiding experimental efforts and reducing the need for extensive trial-and-error optimization. rsc.orgnih.gov Furthermore, generative AI models could be used to design entirely new synthetic pathways to access derivatives of this compound with desired properties. youtube.com These models can propose novel sequences of reactions, starting from commercially available building blocks, to generate molecules that are predicted to be synthetically accessible. youtube.com
| AI/ML Application | Potential Impact on this compound Research |
| Reaction Outcome Prediction | Predict regioselectivity of functionalization, guide experimental design |
| Retrosynthetic Analysis | Propose novel and efficient synthetic routes to derivatives |
| Generative Molecular Design | Design new molecules with desired properties and synthetic accessibility |
| Catalyst Screening | Identify optimal catalysts for specific transformations |
Investigation of Supramolecular Interactions and Crystal Engineering Potential
The arrangement of molecules in the solid state, governed by intermolecular interactions, is the domain of crystal engineering. hhu.deiucr2017.org Understanding and controlling these interactions is crucial for designing materials with specific properties. The presence of halogen atoms (chlorine and fluorine) and a nitrile group in this compound makes it an interesting candidate for studies in supramolecular chemistry and crystal engineering.
Halogen bonding, a noncovalent interaction involving a halogen atom as an electrophilic species, is a powerful tool for directing crystal packing. rsc.orgresearchgate.netrsc.org The fluorine atom, when bonded to an electron-withdrawing group, can act as a halogen bond donor. rsc.org The interplay of C-F···F-C and other weak intermolecular interactions could lead to the formation of unique supramolecular architectures. rsc.org The nitrile group can also participate in various noncovalent interactions, including hydrogen bonding and coordination to metal centers. psu.edu The investigation of co-crystals of this compound with other molecules could lead to the development of new materials with tailored properties. psu.edu A supramolecular macrocycle has been shown to recognize benzonitrile derivatives through non-covalent interactions, suggesting the potential for creating host-guest complexes with this compound. nih.gov
Development of New Reactivity Modes and Expanding Synthetic Utility
Beyond established transformations, exploring novel reactivity modes of this compound could unlock new synthetic possibilities. The unique electronic properties conferred by the chloro, fluoro, and methyl substituents on the benzonitrile ring may enable unprecedented reactions.
Q & A
Q. What are the recommended synthetic routes for 2-chloro-4-fluoro-6-methylbenzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis of halogenated benzonitriles typically involves sequential halogenation and cyanation steps. For example, fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions, while chlorination may employ chlorinating agents like N-chlorosuccinimide (NCS) in polar aprotic solvents (e.g., DMF) . Methyl groups are often introduced via Friedel-Crafts alkylation or cross-coupling reactions. Optimized conditions (e.g., 60–80°C, inert atmosphere) are critical to minimize side reactions like dehalogenation. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity, as demonstrated for analogous compounds like 2-chloro-6-methylbenzonitrile .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, the fluorine atom’s deshielding effect shifts aromatic proton signals downfield (δ 7.2–7.8 ppm) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry confirms molecular weight (MW 183.6) and detects impurities.
- Elemental Analysis : Validates C, H, N, and halogen content (e.g., theoretical Cl: 19.3%, F: 10.3%) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electrostatic potential surfaces and frontier molecular orbitals. The electron-withdrawing cyano and halogen groups activate specific positions for nucleophilic attack. For instance, the para-fluoro group may direct nucleophiles to the ortho position relative to the methyl group, as seen in analogous fluorobenzonitriles . Solvent effects (e.g., DMSO vs. THF) can be simulated using the Polarizable Continuum Model (PCM) to predict reaction kinetics.
Q. What strategies resolve contradictions in reported biological activities of halogenated benzonitriles?
- Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from variations in assay conditions or impurity profiles. A systematic approach includes:
- Reproducibility Checks : Re-testing under standardized conditions (e.g., fixed pH, temperature).
- Impurity Profiling : Use HPLC-MS to identify minor components (e.g., dehalogenated byproducts) that may skew results .
- Structure-Activity Relationship (SAR) Studies : Compare analogues like 4-amino-5-fluoro-2-methylbenzonitrile to isolate substituent effects .
Q. How does the steric and electronic interplay of substituents affect the compound’s environmental persistence?
- Methodological Answer : The methyl group increases steric hindrance, potentially reducing hydrolysis rates, while the electron-withdrawing cyano and halogen groups enhance stability against microbial degradation. Aerobic degradation studies in soil microcosms (monitored via LC-MS) can quantify half-life. Analogous compounds, such as 4-(2,4-dichlorophenoxy)benzonitrile, show half-lives >30 days under ambient conditions, suggesting similar persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
